Methyl 4-amino-3-(3-methoxyphenyl)butanoate
Description
Methyl 4-amino-3-(3-methoxyphenyl)butanoate is a substituted butanoate ester featuring a 3-methoxyphenyl group at the third carbon and an amino group at the fourth carbon of the butanoate backbone. Its structure combines a methoxy-substituted aromatic ring and an amino-ester moiety, which may influence its reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
methyl 4-amino-3-(3-methoxyphenyl)butanoate |
InChI |
InChI=1S/C12H17NO3/c1-15-11-5-3-4-9(6-11)10(8-13)7-12(14)16-2/h3-6,10H,7-8,13H2,1-2H3 |
InChI Key |
IPRUWHKJTNZXTO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(CC(=O)OC)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-(3-methoxyphenyl)butanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and 4-aminobutyric acid.
Formation of Intermediate: The first step involves the condensation of 3-methoxybenzaldehyde with 4-aminobutyric acid to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Esterification: Finally, the amine is esterified with methanol in the presence of an acid catalyst such as sulfuric acid to produce this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-(3-methoxyphenyl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride to yield the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Methyl 4-amino-3-(3-methoxyphenyl)butanoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful in the study of metabolic pathways and cellular processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It is explored as a candidate for drug development, particularly in the treatment of neurological disorders due to its structural similarity to neurotransmitter analogs.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it valuable in the production of various chemical intermediates.
Mechanism of Action
The mechanism by which Methyl 4-amino-3-(3-methoxyphenyl)butanoate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of Methyl 4-amino-3-(3-methoxyphenyl)butanoate can be elucidated by comparing it to related compounds, as outlined below:
Structural Analogues and Their Properties
Functional and Reactivity Differences
- Electron-Donating vs.
- Amino Group Reactivity: The primary amino group in this compound enables condensation or cyclization reactions (e.g., forming imidazoles or quinolines), a feature shared with Ethyl 4-(3-cyanophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate but absent in simpler esters like Methyl 4-phenylbutanoate .
- Salt vs. Free Base: The hydrochloride salt of Methyl 4-amino-3-(4-chlorophenyl)butanoate offers improved crystallinity and solubility in polar solvents compared to the free base form of the methoxy analogue .
Biological Activity
Methyl 4-amino-3-(3-methoxyphenyl)butanoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural components:
- Amino Group : Capable of forming hydrogen bonds with biological macromolecules.
- Methoxyphenyl Group : Enhances lipophilicity and may participate in hydrophobic interactions.
- Butanoate Backbone : Contributes to the compound's overall stability and biological activity.
The molecular formula for this compound is , with a molecular weight of approximately 235.30 g/mol.
The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems:
- Enzyme Modulation : The amino group can interact with enzyme active sites, potentially inhibiting or enhancing enzyme activity.
- Receptor Interaction : The methoxyphenyl group may facilitate binding to specific receptors, influencing signaling pathways related to pain and inflammation.
These interactions suggest that the compound may exhibit anti-inflammatory and analgesic properties, similar to other compounds in its class.
Biological Activities
Research indicates several key biological activities associated with this compound:
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may reduce inflammation through inhibition of pro-inflammatory cytokines.
- Analgesic Properties : The compound has shown potential in alleviating pain, possibly through its action on the GABAergic system, which is crucial for pain modulation.
- Antioxidant Activity : The methoxy group may confer radical scavenging properties, contributing to its antioxidant effects.
Data Table: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
| Analgesic | Modulation of pain pathways via GABA receptors | |
| Antioxidant | Radical scavenging capabilities |
Case Study 1: Anti-inflammatory Activity
In a study assessing the anti-inflammatory effects of this compound, researchers evaluated its impact on cytokine production in vitro. The results indicated a significant reduction in interleukin-6 (IL-6) levels when treated with the compound, suggesting its potential as an anti-inflammatory agent.
Case Study 2: Analgesic Effects
Another investigation focused on the analgesic properties of the compound using a rodent model. Mice administered with this compound exhibited reduced sensitivity to pain stimuli compared to controls, supporting its use as a potential analgesic.
Research Findings
Recent studies have highlighted the following findings regarding this compound:
- In Vitro Studies : Showed effective inhibition of GABA uptake in human embryonic kidney cells expressing mouse GAT transporters, indicating potential for neurological applications .
- Structure-Activity Relationship (SAR) : Analysis revealed that modifications to the methoxy group significantly influenced the biological activity, emphasizing the importance of structural characteristics .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for the preparation of Methyl 4-amino-3-(3-methoxyphenyl)butanoate?
- The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a methoxyphenyl group can be introduced using potassium carbonate as a base and propargyl bromide as an alkylating agent, followed by esterification of the amino group . Alternatively, triazine-based coupling reagents (e.g., trichlorotriazine) may facilitate stepwise assembly of aromatic and amino ester moieties . Purification typically involves column chromatography or recrystallization, with yield optimization dependent on reaction stoichiometry and solvent selection.
Q. How can the structural integrity and purity of the compound be validated?
- 1H/13C NMR : Peaks for the methoxy group (δ ~3.8 ppm), aromatic protons (δ ~6.5–7.5 ppm), and ester carbonyl (δ ~170 ppm in 13C) confirm the backbone .
- FT-IR : Stretches for ester C=O (~1740 cm⁻¹), NH₂ (~3300 cm⁻¹), and aromatic C-O (~1250 cm⁻¹) are critical .
- HPLC/MS : Reverse-phase HPLC with UV detection (λ = 254 nm) and ESI-MS (expected [M+H]+ at m/z 253.3) ensure purity and molecular weight confirmation .
Q. What solvent systems are optimal for solubility and storage?
- The compound is polar due to the amino and ester groups. Solubility is highest in DMSO, methanol, or DCM. Long-term storage should be in anhydrous conditions at –20°C to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?
- Chiral HPLC using cellulose-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases can separate enantiomers . Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica) may selectively hydrolyze one enantiomer’s ester group, enabling kinetic separation .
Q. What experimental approaches assess the compound’s stability under physiological conditions?
- pH Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C. Monitor degradation via HPLC at intervals (0–48 hrs). The ester group is prone to alkaline hydrolysis, while the amino group may protonate in acidic media, altering solubility .
- Thermal Analysis : TGA/DSC can identify decomposition temperatures, while accelerated stability studies (40°C/75% RH) predict shelf-life .
Q. How can computational modeling predict the compound’s biological interactions?
- Molecular Docking : Use software like AutoDock Vina with protein targets (e.g., GABA receptors, based on structural analogs like baclofen ). The methoxyphenyl group may engage in π-π stacking, while the amino group forms hydrogen bonds.
- QSAR Studies : Correlate substituent variations (e.g., methoxy position) with activity data from analogs to build predictive models .
Q. What are the challenges in reconciling contradictory spectroscopic data for this compound?
- Discrepancies in NMR shifts (e.g., aromatic proton splitting) may arise from solvent effects or tautomerism. Use deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts . Conflicting FT-IR peaks could indicate impurities; cross-validate with high-resolution MS .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
